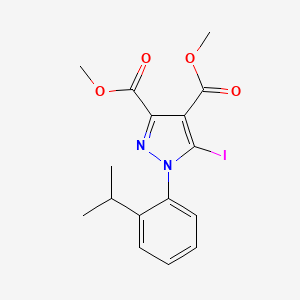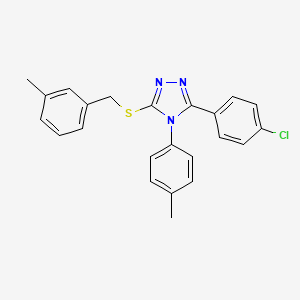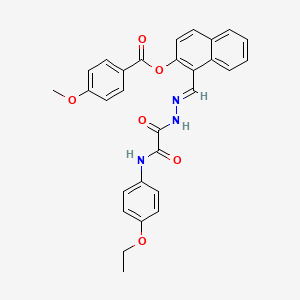
In-3-yl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
In-3-yl}propanamide: is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, and antitubercular properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of In-3-yl}propanamide typically involves the reaction between tryptamine and a carboxylic acid derivative. One common method is the N,N’-dicyclohexylcarbodiimide (DCC) mediated coupling between tryptamine and ibuprofen . DCC acts as a dehydrating agent, facilitating the formation of the amide bond. The reaction conditions usually involve room temperature and an inert atmosphere to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: In-3-yl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In-3-yl}propanamide is used as a precursor in the synthesis of various heterocyclic compounds. Its indole moiety makes it a valuable building block for designing new molecules with potential biological activities .
Biology: The compound has shown promising antimicrobial and antifungal activities. It has been evaluated for its effectiveness against Mycobacterium tuberculosis, the causative agent of tuberculosis .
Medicine: this compound derivatives have been studied for their potential as antitubercular agents. The compound’s ability to inhibit the growth of drug-resistant strains of Mycobacterium tuberculosis makes it a candidate for further drug development .
Industry: this compound is used in the development of new antimicrobial agents for industrial applications. Its derivatives are explored for their potential use in agricultural and pharmaceutical industries .
Mecanismo De Acción
The mechanism of action of In-3-yl}propanamide involves its interaction with specific molecular targets. The compound’s indole moiety allows it to bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit the activity of falcipain-2, a cysteine protease involved in the life cycle of the malaria parasite Plasmodium falciparum . The binding of this compound to falcipain-2 disrupts the parasite’s ability to degrade hemoglobin, leading to its death .
Comparación Con Compuestos Similares
Indole-3-propanamide: Shares the indole moiety and exhibits similar biological activities.
N-aryl-3-(indol-3-yl)propanamide: Known for its immunosuppressive activity.
2-amido-3-(1H-indol-3-yl)-N-substituted-propanamides: Studied as falcipain-2 inhibitors for potential malaria treatments.
Uniqueness: In-3-yl}propanamide stands out due to its broad spectrum of biological activities, including antimicrobial, antifungal, and antitubercular properties. Its ability to inhibit drug-resistant strains of Mycobacterium tuberculosis highlights its potential as a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C24H28N8O4S6 |
|---|---|
Peso molecular |
684.9 g/mol |
Nombre IUPAC |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[(5E)-5-[3-[3-[(5-butyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C24H28N8O4S6/c1-3-5-7-15-27-29-21(39-15)25-13(33)9-11-31-19(35)17(41-23(31)37)18-20(36)32(24(38)42-18)12-10-14(34)26-22-30-28-16(40-22)8-6-4-2/h3-12H2,1-2H3,(H,25,29,33)(H,26,30,34)/b18-17+ |
Clave InChI |
DKGKIALICRERHJ-ISLYRVAYSA-N |
SMILES isomérico |
CCCCC1=NN=C(S1)NC(=O)CCN2C(=O)/C(=C\3/C(=O)N(C(=S)S3)CCC(=O)NC4=NN=C(S4)CCCC)/SC2=S |
SMILES canónico |
CCCCC1=NN=C(S1)NC(=O)CCN2C(=O)C(=C3C(=O)N(C(=S)S3)CCC(=O)NC4=NN=C(S4)CCCC)SC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methylphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12028824.png)



![4-bromo-2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate](/img/structure/B12028870.png)

![((2E)-2-{[(anilinocarbonyl)oxy]imino}propyl)benzene](/img/structure/B12028879.png)


![3-(4-bromophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028897.png)
![7-(2-fluorophenyl)-6-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12028911.png)
![2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B12028918.png)
![3-(4-chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028923.png)

